![molecular formula C19H18N2O2 B2650579 6-(3-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one CAS No. 922995-57-1](/img/structure/B2650579.png)
6-(3-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one is a chemical compound that belongs to the pyridazinone class of compounds. It has been the subject of extensive scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Benzodiazepine Receptor Binding and Anticonflict Activity
Research has been conducted on 3,6-disubstituted pyridazino[4,3-c]isoquinolines, which are structurally related to the compound of interest, for their ability to bind to rat brain receptors and their anticonflict effects. These studies showed that certain derivatives exhibit significant affinity for benzodiazepine receptors and have potential anticonflict properties without anticonvulsant effects, highlighting their possible use in anxiety-related disorders (Toja et al., 1985).
Synthesis and Derivative Studies
Another study focused on the synthesis of new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. These compounds were synthesized through a series of chemical reactions, demonstrating the chemical versatility of the pyridazinone scaffold and its potential for the development of new compounds with varied biological activities (Soliman & El-Sakka, 2011).
Butyrylcholinesterase Inhibitory Activity
Pyridazinone derivatives have also been evaluated for their inhibitory activity against butyrylcholinesterase (BuChE), an enzyme involved in the breakdown of acetylcholine. This research has implications for the treatment of Alzheimer's disease, suggesting that certain pyridazinone derivatives could serve as lead compounds for developing new therapies (Dundar et al., 2019).
Solubility and Thermodynamic Behavior
The solubility and thermodynamic behavior of pyridazinone derivatives in different solvent mixtures have been studied to improve the delivery and formulation of these compounds. Such studies are crucial for the development of cardiovascular drugs, especially for those with poor aqueous solubility, demonstrating the importance of understanding the physical chemistry of potential pharmaceuticals (Shakeel et al., 2017).
Antiviral Activity Against Rhinoviruses
Research into the antiviral activity of 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine has shown promising results against various rhinovirus serotypes. The study demonstrates the potential of pyridazinone derivatives in the development of new treatments for common colds caused by rhinoviruses, highlighting the broad spectrum of biological activities these compounds can possess (Andries et al., 2005).
Eigenschaften
IUPAC Name |
6-(3-methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-6-3-4-7-16(14)13-21-19(22)11-10-18(20-21)15-8-5-9-17(12-15)23-2/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZTYZRIFMDXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2650496.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2650502.png)
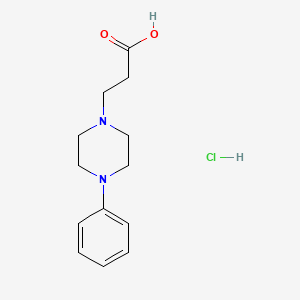

![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate](/img/structure/B2650506.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2650508.png)
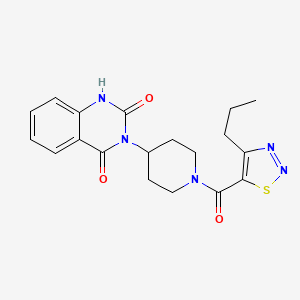
![1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2650512.png)
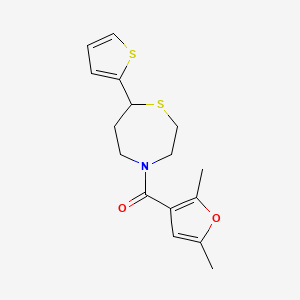

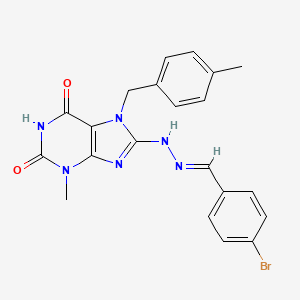
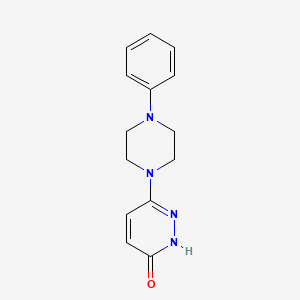
![6-(2,3-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2650517.png)
![ethyl 6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2650519.png)